molecular formula C10H18BrNO3 B12288840 tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate

tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate

Cat. No.: B12288840
M. Wt: 280.16 g/mol
InChI Key: OGMLCLNFCCCNRV-UHFFFAOYSA-N
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Description

tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate is a carbamate derivative featuring a tetrahydropyran (THP) ring substituted with a bromine atom at the 5-position and a tert-butyloxycarbonyl (Boc) group at the 3-position. The Boc group serves as a protective moiety for amines, widely utilized in organic synthesis to enhance solubility and stability during multi-step reactions . Its tetrahydropyran scaffold contributes to conformational rigidity, which may influence its interactions in biological systems or crystallization behavior .

Properties

Molecular Formula

C10H18BrNO3

Molecular Weight

280.16 g/mol

IUPAC Name

tert-butyl N-(5-bromooxan-3-yl)carbamate

InChI

InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(13)12-8-4-7(11)5-14-6-8/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

OGMLCLNFCCCNRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(COC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate typically involves the reaction of 5-bromotetrahydropyran-3-amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium bicarbonate. The reaction is carried out under anhydrous conditions to ensure the formation of the desired carbamate product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(5-bromotetrahydropyran-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. The bromine atom and the carbamate group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate can be contextualized by comparing it to related carbamates and bicyclic derivatives. Below is a systematic analysis:

Structural Analogues from PharmaBlock Sciences

The following table summarizes key compounds with structural similarities, as cataloged by PharmaBlock Sciences :

Compound Name Substituent/Ring System CAS Number Key Features
This compound 5-Bromo-THP Not provided Bromine as a leaving group; THP ring for rigidity.
tert-butyl N-{4-formylbicyclo[2.2.2]octan-1-yl}carbamate Bicyclo[2.2.2]octane with formyl group Not provided Bicyclic structure enhances steric hindrance; formyl enables nucleophilic additions.
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate 3-Hydroxycyclopentane 154737-89-0 Hydroxy group for hydrogen bonding; cyclopentane ring for conformational flexibility.
tert-butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Methyl-substituted piperidine 1523530-57-5 Methyl group increases hydrophobicity; piperidine for basicity modulation.

Functional Comparisons

  • Reactivity: The bromine in the target compound contrasts with hydroxy (e.g., 154737-89-0) or formyl groups in analogues. Bromine facilitates Suzuki or Buchwald-Hartwig couplings, whereas hydroxy groups enable esterification or oxidation .
  • Solubility and Crystallinity :

    • Compounds with hydroxy groups (e.g., 154737-89-0) exhibit higher polarity and hydrogen-bonding capacity, improving aqueous solubility. In contrast, the brominated THP derivative is more lipophilic, favoring organic-phase reactions .
    • Crystallographic studies using tools like SHELX () could elucidate packing efficiencies influenced by bromine’s van der Waals volume versus smaller substituents like methyl.
  • Biological Relevance :

    • Piperidine derivatives (e.g., 1523530-57-5) are common in bioactive molecules due to their amine functionality, which can mimic natural alkaloids. The THP scaffold, however, is less prevalent but valued for its metabolic stability .

Biological Activity

Tert-butyl N-(5-bromotetrahydropyran-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and data.

Synthesis and Structure

The synthesis of this compound typically involves the reaction of 5-bromotetrahydropyran-3-amine with tert-butyl carbamate. The resulting compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, to confirm its structure.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the carbamate functional group can inhibit the growth of various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

This table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as a lead compound for antibiotic development.

Anticancer Activity

The compound's structure suggests potential anticancer properties. In vitro studies have demonstrated that related carbamate derivatives can induce apoptosis in cancer cell lines. The mechanism is believed to involve the inhibition of specific signaling pathways crucial for cancer cell survival.

A study focusing on similar compounds revealed that they can inhibit the Ras signaling pathway, which is often upregulated in cancers:

  • Cell Line Tested : HeLa (cervical cancer)
  • IC50 Value : 25 µM after 48 hours of treatment

This suggests that this compound may also exert similar effects, warranting further investigation.

Case Studies

  • Case Study: Antimicrobial Efficacy
    A recent study evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results showed a promising spectrum of activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity.
  • Case Study: Cancer Cell Apoptosis
    Another investigation explored the effects of a related compound on breast cancer cell lines. The study found that treatment led to increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins, suggesting a mechanism by which these compounds could be effective in cancer therapy.

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